molecular formula C20H13ClN2O2S B2689567 N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide CAS No. 946268-28-6

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide

Cat. No.: B2689567
CAS No.: 946268-28-6
M. Wt: 380.85
InChI Key: PGCDTXAAANJKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . This compound is structurally characterized by a 4-chloro-substituted benzothiazolyl group linked via an amine to a 4-phenoxybenzamide moiety. The chlorine atom at the 4-position of the benzothiazole ring is a strategically important modification; such halogen substitutions are common in FDA-approved pharmaceuticals and are frequently employed in drug discovery to optimize a compound's pharmacokinetic properties by influencing its lipophilicity and binding affinity to biological targets . The benzothiazole nucleus is a versatile structural component found in compounds with a broad and diverse range of documented biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Researchers can leverage this high-purity compound as a key intermediate or building block in the synthesis of novel chemical libraries, or as a pharmacological tool for probing biological mechanisms and structure-activity relationships (SAR) in various disease models. Its structure suggests potential for application in early-stage drug discovery campaigns, particularly in oncology and infectious disease research, where benzothiazole derivatives have shown considerable promise. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c21-16-10-11-17(19-18(16)22-12-26-19)23-20(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCDTXAAANJKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.

    Coupling with Phenoxybenzamide: The synthesized benzothiazole derivative is then coupled with 4-phenoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table highlights key structural and functional differences between N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide and related benzamide/benzothiazole derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reported Activity/Notes Reference
This compound Benzothiazole + benzamide 4-Cl, 7-phenoxybenzamide Not provided Hypothesized CNS/antimicrobial activity
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Piperazine-linked benzamide Piperazine-methylpropyl + 4-phenoxybenzamide Not provided κ-Opioid receptor antagonism (low selectivity)
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide Benzothiazole + acetamide 2-phenyl, 7-acetamide 391.50 No explicit activity reported; building block
4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide Fluorinated benzamide 4-F, 3-sulfamoyl + 4-methoxyphenyl Not provided Potential enzyme inhibition (sulfonamide group)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The chlorine atom in this compound may enhance electrophilicity compared to non-halogenated analogs like 2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide. Halogenation is a common strategy to improve binding to hydrophobic pockets in target proteins . However, its lower selectivity compared to JDTic analogs suggests that the benzothiazole-chloro-phenoxy system might offer distinct binding advantages or limitations .

Role of the Benzamide Moiety: The phenoxybenzamide group is shared across several analogs. In , this moiety contributes to κ-opioid receptor binding but requires synergistic interactions with adjacent groups (e.g., piperazine) for activity. In contrast, simpler analogs like 2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide lack reported receptor activity, emphasizing the importance of substituent complexity .

Synthetic and Spectral Comparisons: Synthesis routes for benzothiazole derivatives often involve Friedel-Crafts reactions or nucleophilic substitutions (e.g., ’s triazole-thione synthesis). While this compound’s exact pathway is unspecified, its structure suggests similar coupling strategies, such as amide bond formation between benzothiazole amines and activated carboxylic acids . Infrared (IR) and NMR spectral data (e.g., C=S stretches at 1243–1258 cm⁻¹ in ) provide benchmarks for validating the tautomeric states and functional groups in related compounds. The absence of C=O bands in triazole derivatives underscores the need for analogous spectral validation for the title compound .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H13ClN2O2S
Molecular Weight 368.84 g/mol
Chemical Class Benzothiazole derivative

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative (e.g., 4-chlorobenzoic acid) under acidic conditions.
  • Coupling with Phenoxybenzamide : The resultant benzothiazole derivative is coupled with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine to produce the final product.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Receptor Modulation : It can modulate receptor activity by interacting with binding domains, influencing downstream signaling pathways that regulate cell proliferation and apoptosis .

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications in various fields:

  • Antimicrobial Activity : In vitro studies have shown that related compounds exhibit significant antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa, suggesting a similar potential for this compound .
Microbial Strain MIC (μM)
E. coli5
Pseudomonas aeruginosa21 mm zone of inhibition
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various cellular models.

Study on Antimicrobial Activity

A study conducted by Karthikeyan et al. synthesized several chlorinated benzothiazole derivatives and assessed their antimicrobial properties. The findings indicated that compounds with similar structural features to this compound exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 μM to higher values depending on the strain tested .

Structure-Activity Relationship (SAR)

The presence of the chlorine atom in the benzothiazole ring is crucial for enhancing biological activity. It increases lipophilicity, allowing better membrane penetration and higher local concentrations at biological target sites. This effect can lead to improved pharmacokinetic profiles compared to non-chlorinated analogs .

Q & A

Q. Critical Conditions :

  • Temperature : Chlorination requires reflux (~110°C), while coupling reactions proceed at room temperature.
  • Moisture Control : Reactions must be conducted under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
  • Stoichiometry : Excess coupling agents (1.2–1.5 eq) improve amidation yields .

How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Answer:
Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., chloro substitution at C4 of benzothiazole) and amide bond formation. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ expected at m/z 381.05) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% recommended for biological assays) .

Q. Supplementary Methods :

  • Elemental Analysis : Confirms stoichiometry of C, H, N, S.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

What in vitro biological assays are recommended to evaluate the anticancer potential of this compound, and how should experimental controls be designed?

Answer :
Assay Selection :

  • Cell Viability : MTT or resazurin assays using cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure .
  • Apoptosis : Annexin V/PI staining via flow cytometry.
  • Target Engagement : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using recombinant enzymes .

Q. Controls :

  • Positive : Sorafenib (IC₅₀ ~8.42 μM for HepG2) or staurosporine .
  • Negative : DMSO vehicle (≤0.1% final concentration).
  • Internal Standards : Cisplatin for cytotoxicity validation.

How do structural modifications at the benzothiazole or phenoxy groups affect the compound's binding affinity to biological targets?

Answer :
Structure-Activity Relationship (SAR) Insights :

Substituent Effect on Activity Reference
4-Cl (benzothiazole) Enhances electron deficiency, improving kinase inhibition
Phenoxy group Hydrophobic interactions with ATP-binding pockets; meta-substitutions (e.g., -OCH₃) reduce steric hindrance
Amide linker Rigidifying the structure via intramolecular H-bonding improves selectivity

Q. Methodological Approach :

  • Synthesize analogs with variations at the chloro, phenoxy, or benzamide positions.
  • Test in parallel biological assays (e.g., IC₅₀ comparisons) .

What computational methods are suitable for predicting the binding mode of this compound to enzymes like kinase targets?

Answer :
Docking Workflow :

Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1S8) and remove water/ligands .

Ligand Optimization : Minimize compound geometry using DFT (B3LYP/6-31G*).

Docking Software : AutoDock Vina or Schrödinger Glide with flexible side chains in the ATP-binding site .

Validation : Compare poses with co-crystallized inhibitors (e.g., JDTic for κ-opioid receptor) .

Q. Key Parameters :

  • Grid box centered on catalytic lysine.
  • Scoring functions (e.g., CScore) prioritize poses with H-bonds to hinge regions .

How can researchers resolve discrepancies in biological activity data across different studies?

Answer :
Systematic Troubleshooting :

  • Assay Conditions : Validate pH, serum content, and incubation time (e.g., serum proteins may sequester hydrophobic compounds) .
  • Cell Line Variability : Use authenticated lines (e.g., ATCC) and compare across multiple models (e.g., HepG2 vs. HCT116).
  • Compound Stability : Perform HPLC or LC-MS to check degradation during assays .

Orthogonal Assays : Confirm activity via both cell-based (viability) and biochemical (kinase inhibition) methods .

What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

Answer :
Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the phenoxy moiety .
  • Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous solubility .
  • Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates .

Q. In Vivo Validation :

  • Pharmacokinetic profiling (Cmax, AUC) in rodent models with oral/intravenous administration .

How does the presence of the chloro substituent on the benzothiazole ring influence the compound's electronic properties and reactivity?

Answer :
Electronic Effects :

  • The 4-Cl group is electron-withdrawing, reducing electron density on the benzothiazole ring and polarizing the amide bond. This enhances electrophilicity at the C7 position, facilitating nucleophilic substitutions .

Q. Reactivity Implications :

  • Hydrolysis Resistance : The chloro group stabilizes the ring against ring-opening under acidic/basic conditions.
  • Cross-Coupling Potential : Suzuki-Miyaura reactions at C7 require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. Spectroscopic Evidence :

  • ¹³C NMR shows deshielded signals for C4 (δ ~145 ppm) due to Cl electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.